molecular formula C9H9O3- B11928099 3-(Methoxymethyl)benzoate

3-(Methoxymethyl)benzoate

Cat. No.: B11928099
M. Wt: 165.17 g/mol
InChI Key: ZPBMOTGPFVLBMN-UHFFFAOYSA-M
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Description

3-(Methoxymethyl)benzoate is an organic ester characterized by a benzoate backbone substituted with a methoxymethyl (-CH₂OCH₃) group at the 3-position of the aromatic ring. This compound serves as a critical synthetic intermediate in pharmaceutical and materials chemistry, particularly for designing phenethylamine analogs and bioactive molecules . Its structural uniqueness lies in the ether-linked methoxymethyl substituent, which influences its electronic properties, solubility, and reactivity compared to other benzoate derivatives.

Properties

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

3-(methoxymethyl)benzoate

InChI

InChI=1S/C9H10O3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1

InChI Key

ZPBMOTGPFVLBMN-UHFFFAOYSA-M

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methoxymethyl)benzoate can be synthesized through the esterification of 3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methoxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release methanol and 3-methoxybenzoic acid, which can further interact with biological pathways. The methoxy group can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Regioisomeric Methoxymethyl Benzoates

A 2025 study compared 3-(methoxymethyl)benzoate with its 2- and 4-positional isomers under electron ionization (EI) mass spectrometry. Key findings include:

  • Fragmentation Pathways : The 3-substituted isomer exhibited distinct cleavage patterns due to steric and electronic effects. For example, the methoxymethyl group at the 3-position stabilized ortho-directed fragmentation, whereas the 2- and 4-isomers favored para-directed pathways .
  • Synthetic Utility : The 3-substituted variant is preferred for synthesizing phenethylamine derivatives due to its optimal steric profile for subsequent functionalization .
Ethoxy vs. Methoxymethyl Substitutents

Ethoxy-substituted benzoates (e.g., ethyl 3-methoxybenzoate ) differ in oxygen positioning and polarity:

  • Polarity : Methoxymethyl groups introduce greater hydrophilicity than ethoxy (-OCH₂CH₃) substituents due to the additional methylene spacer.
  • Fragmentation Stability : Methoxymethyl derivatives show enhanced stability under EI conditions compared to ethoxy analogs, as observed in mass spectral studies .

Functional Group Variations

Ester Group Modifications
  • Methyl vs. Ethyl Esters : Ethyl 3-methoxybenzoate (CAS 10259-22-0) demonstrates lower volatility and higher lipophilicity than its methyl ester counterpart, making it more suitable for sustained-release formulations .
  • Nitrooxy-Methyl Derivatives: The 3-[(nitrooxy)-methyl]benzoate ester of losartan exhibits dual AT1 antagonist and nitric oxide donor activity, highlighting the pharmacological versatility of benzoate scaffolds .
Complex Substituents in Marine Benzoates

Marine-derived analogs, such as 2-(7-(2-ethylbutyl)-2,3,4,4a,6,7-hexahydro-2-oxopyrano-[3,2b]-pyran-3-yl)-ethyl benzoate, feature extended alkyl chains and fused ring systems. These compounds display antibacterial activity, though this compound lacks such bioactivity due to its simpler structure .

Base-Mediated Hydrolysis

Methyl 3-(benzoxy)-5-methoxybenzoate (5) undergoes hydrolysis in ethanol/water with NaOH to yield carboxylate intermediates, a method applicable to this compound synthesis .

Nucleophilic Substitution

Reactions involving methyl 3-(bromomethyl)benzoate (3a) and indole derivatives (e.g., 6-bromoindole) highlight the utility of halogenated benzoates in constructing complex molecules, such as HIV-1 fusion inhibitors .

Physicochemical and Spectral Properties

Compound Molecular Formula Key Spectral Features (NMR/MS) Applications
This compound C₁₀H₁₂O₄ EI-MS: Dominant [M−H]⁻ at m/z 195.1 Pharmaceutical intermediates
Ethyl 3-methoxybenzoate C₁₀H₁₂O₃ ¹H-NMR: δ 1.35 (t, 3H), 3.85 (s, 3H) Flavoring agents, drug delivery
Methyl 4-benzyloxy-3-methoxybenzoate C₁₆H₁₆O₄ IR: 1715 cm⁻¹ (ester C=O) Polymer additives

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